7,7'-ethane-1,2-diylbis[8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione]
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Overview
Description
8-(BENZYLAMINO)-7-{2-[8-(BENZYLAMINO)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes multiple benzylamino and dimethyl groups attached to a purine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(BENZYLAMINO)-7-{2-[8-(BENZYLAMINO)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The starting materials often include purine derivatives and benzylamine. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where benzylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(BENZYLAMINO)-7-{2-[8-(BENZYLAMINO)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino groups may facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-(BENZYLAMINO)-1,3-DIMETHYL-7-PROPYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 8-(BENZYLAMINO)-7-ISOPROPYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 8-(BENZYLAMINO)-7-(3-CHLORO-2-HYDROXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-2,6-PURINEDIONE
Uniqueness
The uniqueness of 8-(BENZYLAMINO)-7-{2-[8-(BENZYLAMINO)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its multiple benzylamino groups and the purine core make it a versatile compound for various applications.
Properties
Molecular Formula |
C30H32N10O4 |
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Molecular Weight |
596.6 g/mol |
IUPAC Name |
8-(benzylamino)-7-[2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C30H32N10O4/c1-35-23-21(25(41)37(3)29(35)43)39(27(33-23)31-17-19-11-7-5-8-12-19)15-16-40-22-24(36(2)30(44)38(4)26(22)42)34-28(40)32-18-20-13-9-6-10-14-20/h5-14H,15-18H2,1-4H3,(H,31,33)(H,32,34) |
InChI Key |
UKDYLAPDCVFKGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CCN4C5=C(N=C4NCC6=CC=CC=C6)N(C(=O)N(C5=O)C)C |
Origin of Product |
United States |
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